molecular formula C14H13N3O4 B1520093 2-(Benzyloxy)-5-nitrobenzenecarbohydrazide CAS No. 1192263-76-5

2-(Benzyloxy)-5-nitrobenzenecarbohydrazide

Cat. No. B1520093
CAS RN: 1192263-76-5
M. Wt: 287.27 g/mol
InChI Key: MDQLAIJVNRWCPG-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-5-nitrobenzenecarbohydrazide” likely contains a benzene ring with a benzyloxy group (a benzyl group attached through an oxygen atom) and a nitro group. The presence of these functional groups could give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-5-nitrobenzenecarbohydrazide” would likely be influenced by the presence of the benzene rings and the nitro group. These groups could participate in resonance, which would distribute electron density across the molecule and could affect its reactivity .


Chemical Reactions Analysis

The benzyloxy and nitro groups in “2-(Benzyloxy)-5-nitrobenzenecarbohydrazide” could make it reactive towards both nucleophilic and electrophilic reagents. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-5-nitrobenzenecarbohydrazide” would be influenced by its functional groups. For example, the nitro group is highly polar, which could affect the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-5-nitrobenzenecarbohydrazide: can be utilized in the synthesis of benzyl ethers and esters. This compound serves as a reagent that can facilitate the alkylation of alcohols under mild conditions, avoiding the need for harsh acidic or basic environments that could degrade sensitive substrates .

Protecting Groups in Organic Synthesis

In organic synthesis, protecting groups are crucial for the temporary modification of functional groups to increase the chemical stability or selectivity during a reaction2-(Benzyloxy)-5-nitrobenzenecarbohydrazide can act as a protecting group for alcohols, providing steric hindrance and protecting them from unwanted reactions .

UV-Induced Benzyloxy Rotamerization

This compound has been studied for its unique behavior under UV irradiation. Specifically, it undergoes benzyloxy rotamerization, which is a process where the spatial arrangement of atoms in the benzyloxy group changes upon exposure to UV light. This property is significant for understanding the photostability and photochemical behavior of related organic molecules .

Pharmaceutical Intermediate

2-(Benzyloxy)-5-nitrobenzenecarbohydrazide: can be used as an intermediate in pharmaceutical research. It may contribute to the development of new drugs by serving as a building block in the synthesis of more complex molecules .

Development of Multidentate Chelating Ligands

The compound’s structure allows it to be used in the creation of multidentate chelating ligands. These ligands can bind to metal ions with multiple coordination points, making them useful in various fields such as catalysis, medicinal chemistry, and materials science .

Matrix Isolation Studies

Matrix isolation is a technique used to study reactive intermediates and unstable molecules by trapping them in an inert matrix at very low temperatures2-(Benzyloxy)-5-nitrobenzenecarbohydrazide can be investigated using this method to understand its structural and conformational properties in different environments .

Future Directions

The study of nitro-containing organic compounds is a vibrant field with many potential applications in medicine, materials science, and other areas. Future research could explore the synthesis, properties, and potential uses of “2-(Benzyloxy)-5-nitrobenzenecarbohydrazide” and similar compounds .

properties

IUPAC Name

5-nitro-2-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c15-16-14(18)12-8-11(17(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQLAIJVNRWCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-nitrobenzenecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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